molecular formula C19H13Cl2NO6S2 B3459204 4-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid

4-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid

Cat. No. B3459204
M. Wt: 486.3 g/mol
InChI Key: GINXHQNBUZLYNX-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, with a complex structure that includes a sulfonyl group attached to an amino group . It has a molecular formula of C14H11Cl2NO4S and a molecular weight of 360.21 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes a benzoic acid moiety, a sulfonyl group, and an amino group . The presence of these groups suggests that the compound could participate in a variety of chemical reactions.

Scientific Research Applications

1. Synthesis and Characterization of Amino Acid Sulfonamides

Research on the synthesis and characterization of amino acid derivatives, such as 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, explores the potential of these compounds in various applications. The interaction of sulfonyl chloride with amino acid methyl esters leads to corresponding amino acid sulfonamide derivatives of isocoumarin, demonstrating the versatility of these compounds in chemical synthesis (Riabchenko et al., 2020).

2. Selective Antagonism in Receptor Studies

The use of heteroaryl sulfonamides, similar in structure to the compound , has been noted in the discovery of new EP1 receptor selective antagonists. These compounds demonstrate optimized antagonist activity, particularly in in vivo studies, highlighting their potential in receptor-based research (Naganawa et al., 2006).

3. Antimicrobial Activity and Toxicity Studies

Valine-derived compounds bearing a similar sulfonyl phenyl moiety have been assessed for their antimicrobial activity. These studies include in silico and in vitro evaluations, suggesting the potential of such compounds in developing new antimicrobial agents (Apostol et al., 2021).

4. Synthesis of Polymeric Materials

The synthesis of novel monomers for sulfonated poly(arylene ether sulfones) using aromatic disulfones, which are structurally similar to 4-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid, showcases the potential of these compounds in creating materials for fuel cells and other applications (Begunov et al., 2017).

5. Exploring Molecular Interactions and Crystal Engineering

Studies on sulfonamides, including those with similar dichlorophenyl groups, provide insights into molecular interactions in crystals and solutions. These studies contribute significantly to crystal engineering and understanding the physicochemical properties of such compounds (Perlovich et al., 2008).

properties

IUPAC Name

4-[[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO6S2/c20-17-9-8-15(11-18(17)21)29(25,26)14-2-1-3-16(10-14)30(27,28)22-13-6-4-12(5-7-13)19(23)24/h1-11,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINXHQNBUZLYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,4-Dichloro-benzenesulfonyl)-benzenesulfonylamino]-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid
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4-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid
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4-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid
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4-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid
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4-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid
Reactant of Route 6
4-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid

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